REACTION_CXSMILES
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[C:1](=[O:4])([O-])[O-].[K+].[K+].[CH2:7](Br)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:15]([O:18][CH2:19][CH3:20])(=[O:17])[CH3:16].[OH2:21]>CC(C)=O>[CH2:19]([O:18][C:15](=[O:17])[C:16]1[C:13]([CH3:12])=[CH:8][C:9]([O:21][CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:10][C:1]=1[OH:4])[CH3:20] |f:0.1.2|
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Name
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Ethyl-2,4-dihydroxy-6-methyl benzoate
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Quantity
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4 g
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Name
|
|
Quantity
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2.9 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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2.5 mL
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Name
|
|
Quantity
|
100 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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100 mL
|
Type
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reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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This mixture is heated
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Type
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TEMPERATURE
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Details
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at reflux for 16 hours
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Duration
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16 h
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Type
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CUSTOM
|
Details
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To the cooled reaction
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Type
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WASH
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Details
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The organic layer is washed with water (2×80 mL) and brine (2×80 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
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CUSTOM
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Details
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The crude is purified by column chromatography (silica, 10% ethyl acetate in hexanes)
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Name
|
|
Type
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product
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Smiles
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C(C)OC(C1=C(C=C(C=C1C)OCC1=CC=CC=C1)O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |